

Spectroscopic Profile of 5-Iodo-6-methylpyrimidin-4-amine: A Technical Guide

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Compound of Interest

Compound Name: 5-Iodo-6-methylpyrimidin-4-amine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound **5-Iodo-6-methylpyrimidin-4-amine**, a molecule of interest in medicinal chemistry and drug development. This document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for these analytical techniques. The information is structured to facilitate easy access and comparison for researchers engaged in the synthesis, characterization, and application of pyrimidine derivatives.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **5-Iodo-6-methylpyrimidin-4-amine**. Due to the limited availability of directly published complete spectra for this specific molecule, the data presented is a composite of information from available chemical databases and expected values based on the analysis of structurally similar pyrimidine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~8.2	s	1H	Pyrimidine H-2
~6.0-7.0	br s	2H	-NH ₂ (amine)
~2.4	s	3H	-CH ₃ (methyl)

¹³C NMR (Carbon-13 NMR)

Chemical Shift (δ) ppm	Assignment
~160	C4 (carbon bearing NH ₂)
~158	C2 (carbon in pyrimidine ring)
~157	C6 (carbon bearing CH ₃)
~80	C5 (carbon bearing Iodo)
~24	-CH ₃ (methyl carbon)

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Assignment
3450 - 3300	Strong, Broad	N-H stretch (amine)
3100 - 3000	Medium	C-H stretch (aromatic)
2980 - 2850	Medium	C-H stretch (methyl)
1650 - 1580	Strong	N-H bend (amine)
1580 - 1400	Medium-Strong	C=C and C=N stretch (ring)
~1200	Medium	C-N stretch
Below 600	Medium	C-I stretch

Mass Spectrometry (MS)

m/z Ratio	Interpretation
235	$[M]^+$: Molecular ion peak (based on ^{12}C , ^1H , ^{14}N , ^{127}I)
236	$[M+1]^+$: Isotopic peak due to ^{13}C
108	$[M - \text{I}]^+$: Fragment corresponding to the loss of Iodine

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses cited. These represent standard procedures for the characterization of solid organic compounds like **5-Iodo-6-methylpyrimidin-4-amine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 5-10 mg of **5-Iodo-6-methylpyrimidin-4-amine** is dissolved in 0.5-0.7 mL of a suitable deuterated solvent, such as Deuterated Dimethyl Sulfoxide (DMSO-d_6) or Deuterated Chloroform (CDCl_3), in a standard 5 mm NMR tube.
- Instrumentation: ^1H and ^{13}C NMR spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer.
- ^1H NMR Parameters:
 - Pulse Program: Standard single-pulse sequence.
 - Number of Scans: 16-64 scans are typically acquired to ensure a good signal-to-noise ratio.
 - Relaxation Delay: A relaxation delay of 1-2 seconds is used between scans.
 - Spectral Width: A spectral width of approximately 16 ppm is used.
 - Referencing: Chemical shifts are referenced to the residual solvent peak (e.g., DMSO at δ 2.50 ppm).

- ¹³C NMR Parameters:
 - Pulse Program: A proton-decoupled pulse sequence (e.g., zgpg30) is used.
 - Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance of ¹³C.
 - Relaxation Delay: A relaxation delay of 2-5 seconds is employed.
 - Spectral Width: A spectral width of approximately 200-220 ppm is used.
 - Referencing: Chemical shifts are referenced to the solvent peak (e.g., DMSO-d₆ at δ 39.52 ppm).

Infrared (IR) Spectroscopy

- Sample Preparation (Attenuated Total Reflectance - ATR):
 - A small amount of the solid **5-Iodo-6-methylpyrimidin-4-amine** is placed directly onto the ATR crystal (e.g., diamond or germanium).
 - Pressure is applied using a clamp to ensure good contact between the sample and the crystal.
- Sample Preparation (KBr Pellet):
 - Approximately 1-2 mg of the sample is ground with ~100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
 - The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
- Instrumentation: The spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer.
- Parameters:
 - Spectral Range: 4000-400 cm⁻¹.
 - Resolution: 4 cm⁻¹.

- Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.
- Background: A background spectrum of the empty ATR crystal or a pure KBr pellet is recorded and automatically subtracted from the sample spectrum.

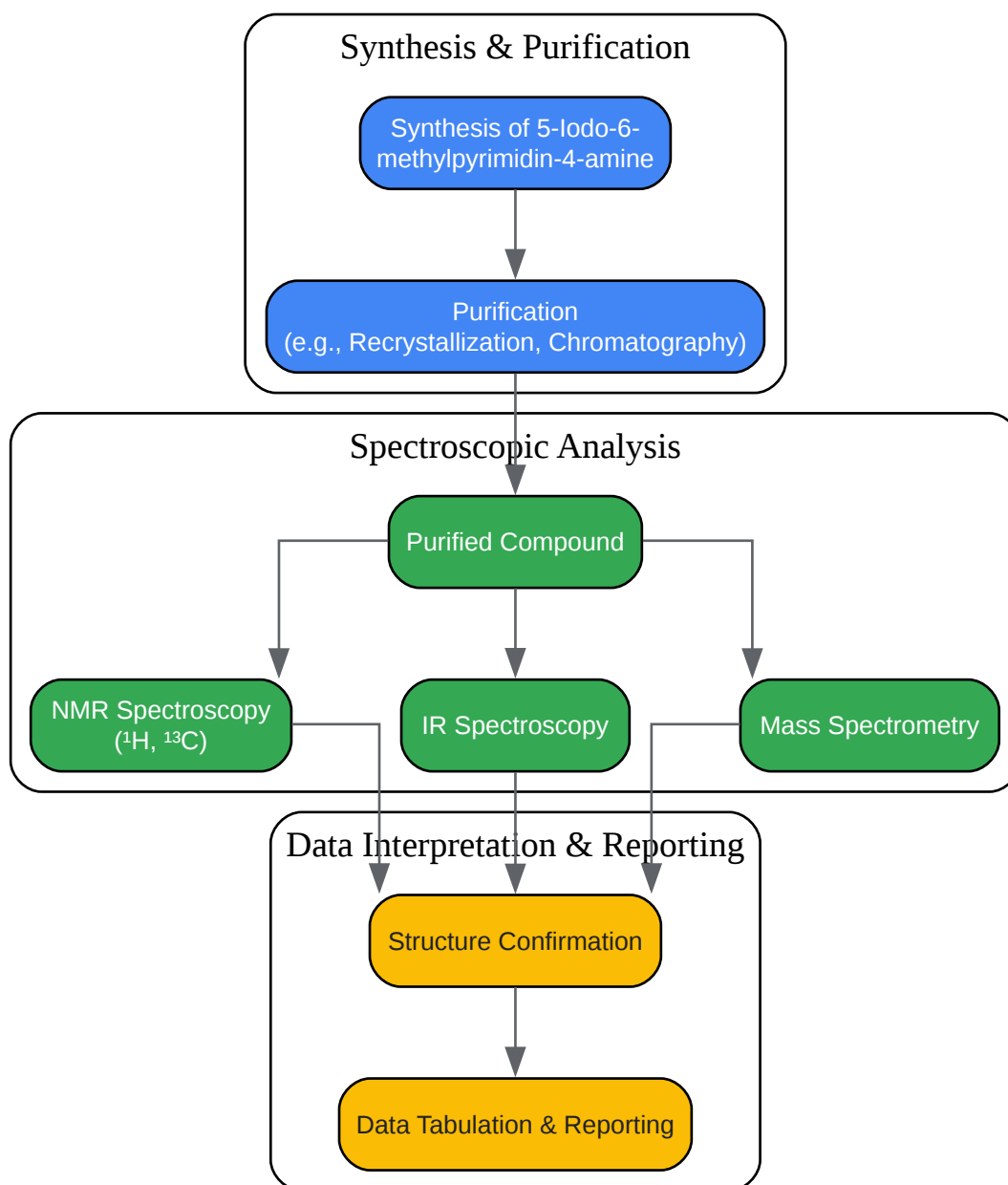
Mass Spectrometry (MS)

- Sample Introduction: The sample can be introduced via direct infusion or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC). For a solid sample, direct insertion using a solids probe is common.
- Ionization Method: Electron Impact (EI) or Electrospray Ionization (ESI) can be used. EI is a common technique for generating molecular ions and characteristic fragment ions.
- Instrumentation: A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) is used for accurate mass measurements.
- EI-MS Parameters:
 - Electron Energy: 70 eV.
 - Ion Source Temperature: 200-250 °C.
 - Mass Range: A scan range of m/z 50-500 is typically used.
- Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and characteristic fragmentation patterns. The presence of iodine is readily identified by its unique isotopic signature.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized chemical compound like **5-Iodo-6-methylpyrimidin-4-amine**.



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Caption: Workflow for the synthesis and spectroscopic characterization of a chemical compound.

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